molecular formula C11H22ClNO3 B12771064 Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride CAS No. 72361-47-8

Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B12771064
CAS No.: 72361-47-8
M. Wt: 251.75 g/mol
InChI Key: FZAMVSVDZBANKJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with 2,2,6,6-tetramethylpiperidine, which is reacted with methyl chloroformate to introduce the ester group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroxide radicals, which are useful in various applications.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a stabilizer in polymer chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used as an additive in the production of plastics and other materials to enhance their stability and durability.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride involves its ability to interact with various molecular targets. It can act as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. The compound’s unique structure allows it to participate in redox reactions, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Methyl 4-hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylate hydrochloride can be compared with other similar compounds such as:

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and used in various biochemical applications.

    2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Used as a reagent in organic synthesis and has similar stability and reactivity.

    4-Amino-2,2,6,6-tetramethylpiperidine: Used in the synthesis of various organic compounds and has similar structural features.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and stability, making it valuable in various applications.

Properties

CAS No.

72361-47-8

Molecular Formula

C11H22ClNO3

Molecular Weight

251.75 g/mol

IUPAC Name

methyl 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-ium-4-carboxylate;chloride

InChI

InChI=1S/C11H21NO3.ClH/c1-9(2)6-11(14,8(13)15-5)7-10(3,4)12-9;/h12,14H,6-7H2,1-5H3;1H

InChI Key

FZAMVSVDZBANKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC([NH2+]1)(C)C)(C(=O)OC)O)C.[Cl-]

Origin of Product

United States

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